molecular formula C11H13B B3272719 Benzene, [(1E)-5-bromo-1-pentenyl]- CAS No. 57238-67-2

Benzene, [(1E)-5-bromo-1-pentenyl]-

Cat. No.: B3272719
CAS No.: 57238-67-2
M. Wt: 225.12 g/mol
InChI Key: TZRQBRODRXBKDJ-WEVVVXLNSA-N
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Description

Benzene, [(1E)-5-bromo-1-pentenyl]- is an organic compound characterized by a benzene ring substituted with a 5-bromo-1-pentenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1E)-5-bromo-1-pentenyl]- typically involves the bromination of 1-pentene followed by a coupling reaction with benzene. The bromination process can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting 5-bromo-1-pentene is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield .

Types of Reactions:

    Oxidation: Benzene, [(1E)-5-bromo-1-pentenyl]- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the bromine substituent to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: NaOH, KCN, polar solvents like water or ethanol.

Major Products Formed:

Scientific Research Applications

Benzene, [(1E)-5-bromo-1-pentenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [(1E)-5-bromo-1-pentenyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pentenyl group provides a flexible linker that can interact with hydrophobic pockets in target proteins, enhancing the compound’s overall activity .

Comparison with Similar Compounds

  • Benzene, [(1E)-5-chloro-1-pentenyl]-
  • Benzene, [(1E)-5-fluoro-1-pentenyl]-
  • Benzene, [(1E)-5-iodo-1-pentenyl]-

Comparison: Benzene, [(1E)-5-bromo-1-pentenyl]- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it more reactive in certain substitution and elimination reactions .

Properties

IUPAC Name

[(E)-5-bromopent-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQBRODRXBKDJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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